molecular formula C23H15F2N3 B2355744 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-27-6

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2355744
CAS No.: 932329-27-6
M. Wt: 371.391
InChI Key: VYSRYXBWHFPMSA-UHFFFAOYSA-N
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Description

8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-(4-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters.

    Quinoline ring construction: This step often involves cyclization reactions using appropriate starting materials such as anilines or benzaldehydes.

    Fluorination: Introduction of fluorine atoms can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular pathways and mechanisms.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[4,3-c]quinoline: The parent compound without fluorine and p-tolyl substitutions.

    8-chloro-1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline: A similar compound with chlorine instead of fluorine.

Uniqueness

The presence of fluorine atoms can significantly alter the compound’s biological activity, stability, and lipophilicity, making it unique compared to its non-fluorinated analogs.

Properties

IUPAC Name

8-fluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2N3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-8-17(25)12-19(21)23(20)28(27-22)18-9-6-16(24)7-10-18/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSRYXBWHFPMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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